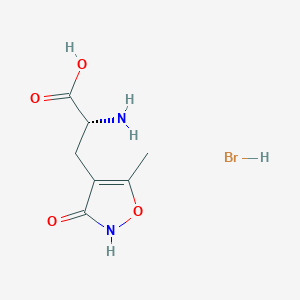

(R)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide

CAS No.:

Cat. No.: VC17226708

Molecular Formula: C7H11BrN2O4

Molecular Weight: 267.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11BrN2O4 |

|---|---|

| Molecular Weight | 267.08 g/mol |

| IUPAC Name | (2R)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide |

| Standard InChI | InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m1./s1 |

| Standard InChI Key | KUAHVIUZGLGASU-NUBCRITNSA-N |

| Isomeric SMILES | CC1=C(C(=O)NO1)C[C@H](C(=O)O)N.Br |

| Canonical SMILES | CC1=C(C(=O)NO1)CC(C(=O)O)N.Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a stereospecific isoxazole ring substituted with a hydroxyl group at position 3 and a methyl group at position 5. The propanoic acid side chain contains an amino group at the α-position, with the (R)-configuration ensuring enantiomeric specificity. The hydrobromide counterion stabilizes the zwitterionic form, improving crystallinity and handling properties.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid hydrobromide |

| Molecular Formula | C₇H₁₁BrN₂O₄ |

| Molecular Weight | 267.08 g/mol |

| Canonical SMILES | CC1=C(C(=O)NO1)CC@HN.Br |

| InChI Key | KUAHVIUZGLGASU-NUBCRITNSA-N |

| PubChem CID | 70019731 |

Physicochemical Characteristics

The compound exhibits a melting point of approximately 240°C (decomposition) and a predicted density of 1.386 g/cm³ . It is hygroscopic, requiring storage at 2–8°C to prevent degradation. Aqueous solubility reaches 10 mM with gentle warming, while its pKa of 2.15±0.10 reflects the acidic nature of the propanoic acid moiety .

Synthesis and Enantioselective Preparation

General Synthetic Approaches

Although explicit protocols for this hydrobromide salt are scarce, analogous AMPA derivatives are synthesized via multi-step routes. A common strategy involves condensation of 4-bromomethyl-5-methylisoxazolinone with a chiral glycine equivalent, followed by acidic hydrolysis and salt formation . For example, diastereoselective alkylation of tert-butoxycarbonyl-protected glycine derivatives (e.g., Boc-BMI) with bromomethylisoxazole intermediates yields enantiopure precursors, which are subsequently treated with hydrobromic acid to form the target compound .

Resolution and Purification

Chiral resolution remains critical for obtaining the (R)-enantiomer. Chromatographic methods using cellulose-based stationary phases or enzymatic kinetic resolution have been reported for similar amino acids . The final hydrobromide salt is typically crystallized from ethanol/water mixtures, achieving >99% enantiomeric excess (e.e.) as verified by chiral HPLC.

Pharmacological Profile and Mechanisms

Glutamate Receptor Agonism

As an AMPA analogue, this compound selectively targets ionotropic glutamate receptors (iGluRs) in the central nervous system. The (R)-configuration aligns with the natural stereochemistry of glutamate, enabling potent binding to the ligand-binding domain of AMPA receptors. In vitro electrophysiological studies on hippocampal neurons demonstrate that it induces rapid, reversible depolarization, characteristic of AMPA receptor activation .

Neuroexcitatory Effects

Analytical Characterization

Spectroscopic Data

-

NMR (D₂O, 400 MHz): δ 1.98 (s, 3H, CH₃), 3.21 (dd, J = 14.2 Hz, 1H, CH₂), 3.45 (dd, J = 14.2 Hz, 1H, CH₂), 4.15 (m, 1H, CH), 6.72 (s, 1H, isoxazole C-H).

-

Mass Spectrometry (ESI+): m/z 187.1 [M-Br]⁺, 268.9 [M+H]⁺.

Applications in Neuroscience Research

Receptor Mapping Studies

The compound’s high affinity for AMPA receptors (Kd ≈ 50 nM) facilitates autoradiographic mapping of receptor distribution in brain slices . Comparative studies with (S)-enantiomers reveal stereospecific binding in the hippocampus and cortex .

Neuroplasticity Models

In long-term potentiation (LTP) experiments, submicromolar concentrations enhance synaptic transmission in CA1 pyramidal neurons, mimicking physiological glutamate activity .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Cayman Chemical | ≥99% | 10 mg | 119 |

| TRC | N/A | 50 mg | 430 |

| Medical Isotopes, Inc. | N/A | 10 mg | 840 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume